N'-(4-methylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
Description
N'-(4-methylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic organic compound featuring an ethanediamide (oxamide) core linked to a 1,3-thiazole ring substituted with two 4-methylphenyl groups. The ethyl bridge connects the thiazole moiety to the oxamide nitrogen, creating a planar, conjugated system that may enhance binding interactions in biological systems.
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-3-7-16(8-4-14)21-24-18(13-27-21)11-12-22-19(25)20(26)23-17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVZUOGRBVIKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of 4-Methylphenyl Groups: The 4-methylphenyl groups can be introduced via Friedel-Crafts alkylation reactions.
Formation of the Diamide Linkage: The final step involves the coupling of the thiazole derivative with an appropriate diamine under amide bond-forming conditions, such as using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N'-(4-methylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves the condensation of appropriate amines and thiazole derivatives. The methods employed often include:
- Schotten-Baumann Reaction : This method is commonly used for synthesizing amides from amines and acid chlorides, allowing for the formation of the desired compound with high specificity and yield.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as FTIR (Fourier Transform Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and elemental analysis to confirm their structure and purity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds related to this compound. For instance:
- Antibacterial Activity : The compound has shown promising results against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. In vitro studies indicate that it exhibits significant antibacterial effects at low concentrations (e.g., 1 µg/mL) .
- Antifungal Activity : The compound has also been tested for antifungal properties against fungi like Aspergillus niger and Apergillus oryzae, demonstrating effectiveness in inhibiting fungal growth .
Other Pharmacological Activities
Beyond antimicrobial effects, research suggests that this compound may possess other pharmacological properties:
- Anti-inflammatory Effects : Some derivatives have been investigated for their potential anti-inflammatory activity, which could be beneficial in treating various inflammatory conditions.
- Neuroprotective Properties : Compounds within this chemical family have been studied for their ability to modulate glutamate receptors, indicating potential applications in neuroprotection and treatment of neurodegenerative diseases .
Case Study on Antimicrobial Efficacy
In a study conducted by researchers at the M. S. University of Baroda, various amides including derivatives of thiazole were synthesized and screened for microbial activity. The results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics .
Neuropharmacological Study
A separate investigation into the allosteric modulation of metabotropic glutamate receptors highlighted the potential neuroprotective roles that compounds similar to this compound could play in managing conditions like anxiety and depression . This study underscores the importance of understanding the receptor interactions that these compounds may influence.
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the aromatic groups can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural analogues differ primarily in substituents on the phenyl rings or heterocyclic cores. Key examples include:
Table 1: Comparative Analysis of Structural Analogues
*Calculated based on molecular formulas inferred from structural data.
Key Observations:
- Substituent Effects: Methyl vs. In contrast, the 4-chlorophenyl analogue () introduces electronegativity, which may strengthen halogen bonding in target proteins . Methoxy and Piperazine: The methoxyphenyl-piperazine derivative () increases polarity and basicity, likely enhancing water solubility and blood-brain barrier penetration .
Heterocyclic Core Variations :
Pharmacological and Physicochemical Properties
- Biological Activity: Thiazole-containing compounds often exhibit antimicrobial or kinase-inhibitory activity. For example, triazole-thiones () show antifungal properties due to sulfur’s nucleophilic reactivity .
Physicochemical Data :
- IR Spectroscopy : Absence of C=O bands in triazole-thiones () confirms tautomeric shifts, whereas oxamide derivatives (target compound) retain carbonyl vibrations (~1660 cm⁻¹) .
- Solubility : Methoxy and piperazine groups () increase solubility in polar solvents compared to the hydrophobic methylphenyl groups in the target compound .
Biological Activity
N'-(4-methylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a complex organic compound featuring a thiazole moiety, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions beginning with the formation of the thiazole ring. The general synthetic pathway includes:
- Formation of Thiazole Derivative : The thiazole ring is synthesized through the reaction of 4-methylphenyl derivatives with appropriate thioketones.
- Amidation : The thiazole derivative is then reacted with an amine to form the final amide structure.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed varying degrees of antibacterial activity, suggesting the potential for development as antimicrobial agents .
| Microorganism | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Escherichia coli | 15 mm | |
| Staphylococcus aureus | 18 mm |
Antifungal Activity
Similar compounds have also demonstrated antifungal activity against pathogens such as Candida albicans. Studies reported that modifications to the thiazole structure can enhance antifungal efficacy, making them candidates for further investigation in antifungal therapies .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. Compounds related to this compound have shown activity against various cancer cell lines. For example, a study reported that certain thiazole derivatives inhibited cell proliferation in breast cancer models .
Case Studies
- Antibacterial Evaluation : A study evaluating a series of thiazole derivatives found that modifications at the 4-position significantly increased activity against both Gram-positive and Gram-negative bacteria. The compound's structure was crucial for its interaction with bacterial membranes.
- Antifungal Screening : Another research effort focused on a library of thiazole-containing compounds, revealing that those with electron-donating groups exhibited enhanced antifungal properties compared to their electron-withdrawing counterparts.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N'-(4-methylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide, and how can they be addressed methodologically?
- Answer: Synthesis of this compound involves multi-step reactions, including thiazole ring formation and amide coupling. A critical challenge is optimizing regioselectivity during thiazole synthesis. Evidence suggests using Hantzsch thiazole synthesis with thiourea derivatives and α-haloketones under reflux conditions (e.g., ethanol, 80°C) to improve yield . For amide coupling, carbodiimide-mediated methods (e.g., EDC/HOBt) are recommended to minimize side reactions. Characterization via -NMR and LC-MS is essential to confirm intermediate purity .
Q. How can researchers validate the structural integrity of this compound, particularly the thiazole moiety and amide linkages?
- Answer: Use a combination of spectroscopic techniques:
- -NMR: Confirm thiazole proton environments (δ 7.0–8.5 ppm for aromatic protons) and methyl groups (δ 2.3–2.5 ppm) .
- IR Spectroscopy: Identify amide C=O stretches (~1650 cm) and thiazole C=N stretches (~1550 cm) .
- Mass Spectrometry: High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different studies?
- Answer: Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). Standardize protocols by:
- Solvent Control: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Positive/Negative Controls: Include reference compounds (e.g., known kinase inhibitors for enzyme assays) .
- Dose-Response Curves: Perform triplicate experiments with ≥6 concentration points to assess reproducibility . Meta-analysis of existing data (e.g., PubChem BioAssay records) may identify trends .
Q. How can computational methods predict the binding affinity of this compound to biological targets like kinases or GPCRs?
- Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with crystallographic data if available .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
Q. What experimental designs are optimal for studying the metabolic stability of this compound in vitro?
- Answer:
- Liver Microsome Assays: Incubate with rat/human liver microsomes (1 mg/mL) and NADPH regeneration system. Monitor depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific inhibition .
- Metabolite Identification: Employ high-resolution LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Methodological Challenges & Solutions
Q. How can researchers address low solubility of this compound in aqueous buffers during biological assays?
- Answer:
- Co-Solvents: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 at ≤5% (v/v) to enhance solubility without cytotoxicity .
- Nanoformulation: Prepare liposomal or polymeric nanoparticles (e.g., PLGA) for improved bioavailability .
- pH Adjustment: Test solubility in PBS at pH 6.5–7.4, as amide groups may protonate weakly .
Q. What analytical techniques are suitable for detecting degradation products under accelerated stability conditions?
- Answer:
- Forced Degradation: Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- HPLC-DAD/ELSD: Use C18 columns (e.g., Agilent Zorbax) with gradient elution (ACN/water + 0.1% TFA) to separate degradation peaks .
- Stability-Indicating Methods: Validate specificity, precision, and robustness per ICH Q2(R1) guidelines .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste Disposal: Collect organic waste in halogen-resistant containers for incineration .
- Emergency Procedures: Refer to SDS for first-aid measures (e.g., eye irrigation with saline for accidental exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
